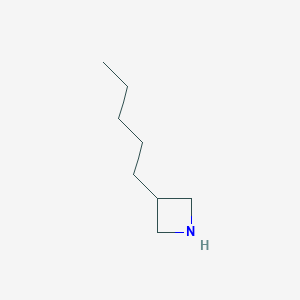

3-Pentylazetidine

説明

Structure

3D Structure

特性

分子式 |

C8H17N |

|---|---|

分子量 |

127.23 g/mol |

IUPAC名 |

3-pentylazetidine |

InChI |

InChI=1S/C8H17N/c1-2-3-4-5-8-6-9-7-8/h8-9H,2-7H2,1H3 |

InChIキー |

QZSXKWVMVLPQAL-UHFFFAOYSA-N |

正規SMILES |

CCCCCC1CNC1 |

製品の起源 |

United States |

Synthetic Methodologies for 3 Pentylazetidine and Analogous 3 Substituted Azetidines

Foundational Strategies for Azetidine (B1206935) Ring Construction

The construction of the azetidine ring is a key challenge in the synthesis of compounds like 3-pentylazetidine. Several foundational strategies have been established, primarily relying on intramolecular cyclization reactions to form the strained four-membered ring.

Intramolecular Cyclization Approaches for Nitrogen Heterocycles

Intramolecular cyclization is a cornerstone of heterocyclic chemistry, providing a powerful means to construct cyclic structures from acyclic precursors. In the context of azetidine synthesis, this involves the formation of a carbon-nitrogen bond within a molecule containing a suitable leaving group and a nucleophilic nitrogen atom.

One approach to forming the azetidine ring is through the reductive cyclization of halogenated imines. This method involves the reduction of an imine functional group, which then acts as a nucleophile to displace a halogen atom within the same molecule, leading to ring closure. For instance, imines derived from diketones can undergo cyclization mediated by reducing agents like sodium borohydride (B1222165) in methanol (B129727) to yield azetidines. vulcanchem.com However, the formation of more stable five-membered pyrrolidine (B122466) rings can be a competing side reaction that needs to be carefully managed. vulcanchem.com

A notable example involves the synthesis of 1-alkyl-2-(trifluoromethyl)azetidines. This process begins with the reaction of ethyl 4,4,4-trifluoroacetoacetate with a primary amine to form an enamine. Subsequent reduction with sodium borohydride yields a γ-amino alcohol, which is then chlorinated using thionyl chloride. The final step is a base-induced intramolecular cyclization of the resulting N-alkyl-4-chloro-1,1,1-trifluorobutan-2-amine using a strong base like lithium hexamethyldisilazide (LiHMDS) to furnish the desired azetidine. rsc.org The electron-withdrawing nature of the trifluoromethyl group necessitates the use of a strong base to facilitate the cyclization. rsc.org

| Starting Material | Reagents | Product | Key Features |

| Halogenated Imines | Sodium Borohydride | Azetidines | Potential for pyrrolidine byproduct formation. vulcanchem.com |

| Ethyl 4,4,4-trifluoroacetoacetate | 1. Primary amine, 2. NaBH4, 3. SOCl2, 4. LiHMDS | 1-Alkyl-2-(trifluoromethyl)azetidines | Strong base required for cyclization due to electron-withdrawing substituent. rsc.org |

The asymmetric dehydrative cyclization of 1,3-amino alcohols represents a versatile and stereoselective method for the synthesis of chiral azetidines. acs.orgresearchgate.net This strategy relies on the conversion of the hydroxyl group of the amino alcohol into a good leaving group, which is then displaced by the intramolecular nitrogen atom to form the azetidine ring.

A common approach involves the use of the Mitsunobu reaction, where the hydroxyl group is activated for nucleophilic substitution. acs.org For example, β-chloro-γ-sulfonylamino alcohols can undergo intramolecular cyclization under Mitsunobu conditions to afford trans-2-aryl-3-chloroazetidines. rsc.org Another efficient method utilizes 1,1'-carbonyldiimidazole (B1668759) (CDI) to mediate the cyclization of γ-amino alcohols, leading to enantiopure cis-substituted azetidines. acs.org

The choice of activating agent and reaction conditions can significantly influence the stereochemical outcome of the cyclization. For instance, the use of triflic anhydride (B1165640) has been shown to be superior to tosylates, especially in the presence of bulky substituents, for the one-pot synthesis of 1,3-disubstituted azetidines from 2-substituted-1,3-propanediols. acs.orgorganic-chemistry.org

| Precursor | Reagents | Product | Stereochemistry |

| β-Chloro-γ-sulfonylamino alcohol | Mitsunobu reagents | trans-2-Aryl-3-chloroazetidine | trans |

| γ-Amino alcohol | 1,1'-Carbonyldiimidazole (CDI) | cis-Substituted azetidine | cis |

| 2-Substituted-1,3-propanediol | Triflic anhydride, Primary amine | 1,3-Disubstituted azetidine | Dependent on substrate |

Ring Transformation and Contraction Reactions

Besides building the azetidine ring from acyclic precursors, it can also be formed through the transformation or contraction of other heterocyclic systems.

The reduction of β-lactams (azetidin-2-ones) is a well-established and convenient method for the synthesis of azetidines. rsc.orgresearchgate.net This approach is particularly useful as a wide variety of substituted β-lactams can be synthesized through methods like the Staudinger reaction. nih.gov

Common reducing agents for this transformation include diborane, lithium aluminum hydride (LiAlH₄), and alanes. acs.org Alanes are often preferred as they can minimize the formation of 3-aminopropanol derivatives, which can result from the reductive ring cleavage of the β-lactam. acs.org The stereochemistry of the substituents on the β-lactam ring is generally retained during the reduction. acs.org

For example, a protocol for the diastereoselective synthesis of 2,3-disubstituted 1-arylazetidines involves the sodium borohydride promoted reduction of C-3 functionalized azetidin-2-ones. rsc.org This highlights the utility of β-lactams as versatile intermediates for accessing a range of substituted azetidines.

| β-Lactam Substrate | Reducing Agent | Product | Key Features |

| N-Substituted azetidin-2-one | Diborane, LiAlH₄, Alanes | N-Substituted azetidine | Stereochemistry is retained; alanes can minimize ring-opening byproducts. acs.org |

| C-3 Functionalized azetidin-2-one | Sodium Borohydride | 2,3-Disubstituted 1-arylazetidine | Diastereoselective reduction. rsc.org |

Conjugate Addition Protocols for Azetidine Formation

Conjugate addition, or Michael addition, provides another strategic avenue for the synthesis of substituted azetidines. The aza-Michael addition, in particular, is a powerful tool for constructing carbon-nitrogen bonds. mdpi.com

This approach has been successfully applied to the synthesis of functionalized 3-substituted 3-(acetoxymethyl)azetidines. The key step involves the aza-Michael addition of various NH-heterocycles to a methyl 2-(N-Boc-azetidin-3-ylidene)acetate precursor. mdpi.com This precursor is synthesized from (N-Boc)azetidin-3-one via a Horner-Wadsworth-Emmons reaction. The subsequent conjugate addition of heterocyclic amines, such as azetidine, imidazole, or benzimidazole, yields the desired 3,3-disubstituted azetidine derivatives. mdpi.com

| Michael Acceptor | Nucleophile | Product | Reaction Type |

| Methyl 2-(N-Boc-azetidin-3-ylidene)acetate | Azetidine | 1,3'-Biazetidine (B3306570) derivative | Aza-Michael Addition mdpi.com |

| Methyl 2-(N-Boc-azetidin-3-ylidene)acetate | Imidazole | Azetidine-imidazole derivative | Aza-Michael Addition mdpi.com |

| Methyl 2-(N-Boc-azetidin-3-ylidene)acetate | Benzimidazole | Azetidine-benzimidazole derivative | Aza-Michael Addition mdpi.com |

Aza-Michael Addition Strategies

The aza-Michael addition, or conjugate addition of an amine to an α,β-unsaturated carbonyl compound, represents a robust strategy for the formation of C-N bonds and the synthesis of β-amino carbonyl compounds. researchgate.net This methodology has been effectively applied to the synthesis of highly functionalized 3-substituted azetidines.

A common approach involves the use of a methyl 2-(azetidin-3-ylidene)acetate as the Michael acceptor. This intermediate can be prepared from N-Boc-azetidin-3-one through a Horner-Wadsworth-Emmons reaction. dntb.gov.uamdpi.com Subsequent aza-Michael addition of various NH-heterocycles, such as pyrazoles, imidazoles, and triazoles, to this α,β-unsaturated ester leads to the formation of azetidines with a quaternary carbon center at the 3-position. dntb.gov.uamdpi.com For example, reacting methyl (N-Boc-azetidin-3-ylidene)acetate with azetidine itself in the presence of DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) as a catalyst yields the corresponding 1,3'-biazetidine product. mdpi.com

This strategy allows for the creation of a diverse library of 3-substituted azetidine derivatives. nih.govresearchgate.net While direct addition of a pentylamine equivalent via this specific acceptor has not been detailed, the principle allows for the installation of various nitrogen-based nucleophiles at the C3 position, creating complex heterocyclic amino acid derivatives. mdpi.comnih.gov The reaction is generally efficient and provides access to novel building blocks for further chemical exploration. mdpi.comresearchgate.net

Targeted Synthesis of 3-Substituted Azetidines

More direct approaches to introduce alkyl groups like a pentyl moiety onto the azetidine ring often involve the generation of reactive intermediates or the modification of pre-installed functional groups.

Direct Functionalization via Organometallic Intermediates

A powerful and direct strategy for functionalizing the C3 position of azetidines involves the generation of a C3-metallated intermediate. uniba.ituniba.it Recent advancements have enabled the direct lithiation of N-Boc-azetidine at the C3 position through a halogen-lithium exchange from 3-iodo-N-Boc-azetidine. uniba.it This highly reactive secondary organolithium species can then be trapped with a variety of electrophiles to introduce diverse substituents.

This method has been successfully demonstrated in continuous flow systems using cyclopentyl methyl ether (CPME) as a green solvent. uniba.it The C3-lithiated azetidine has been shown to react with a range of aldehydes and ketones to produce the corresponding tertiary alcohols in good to excellent yields. uniba.it To synthesize this compound, this intermediate could theoretically be reacted with a pentyl-containing electrophile, such as pentyl triflate or iodide, or alternatively, undergo a cross-coupling reaction.

For cross-coupling, the C3-metallated species can be a zinc-based organometallic. For instance, an azetidine-zinc complex, generated from 3-iodoazetidine, can participate in palladium-catalyzed cross-coupling reactions with aryl halides. uniba.it This organozinc species can also be transmetallated with copper cyanide to react with other electrophiles like allyl bromide. uniba.it Adapting this methodology using an appropriate pentyl-containing coupling partner would provide a direct route to the this compound core.

| Electrophile | Product | Yield (%) | Reference |

| 4-Bromobenzaldehyde | (4-Bromophenyl)(1-(tert-butoxycarbonyl)azetidin-3-yl)methanol | 85 | uniba.it |

| Cyclohexanecarbaldehyde | (1-(tert-Butoxycarbonyl)azetidin-3-yl)(cyclohexyl)methanol | 80 | uniba.it |

| 2-Naphthaldehyde | (1-(tert-Butoxycarbonyl)azetidin-3-yl)(naphthalen-2-yl)methanol | 95 | uniba.it |

| Chalcone | 1-(1-(tert-Butoxycarbonyl)azetidin-3-yl)-1,3-diphenylprop-2-en-1-ol | 89 | uniba.it |

| Acetophenone | 1-(1-(tert-Butoxycarbonyl)azetidin-3-yl)-1-phenylethan-1-ol | 88 | uniba.it |

Table 1: Examples of C3-Functionalization of N-Boc-azetidine via a Lithiated Intermediate in a Flow System. uniba.it

Photochemical Modification of Azetidine Carboxylic Acids for Alkyl Substitution

Visible-light photoredox catalysis has emerged as a mild and powerful tool for generating carbon-centered radicals from readily available carboxylic acids. acs.orgdigitellinc.com This approach has been successfully applied to the synthesis of alkyl azetidines. chemrxiv.orgchemrxiv.org The general strategy involves the single-electron oxidation of an azetidine carboxylate by an excited photocatalyst, which is followed by rapid decarboxylation to generate a nucleophilic azetidine-centered radical. acs.org

This radical can then engage in conjugate addition with activated alkenes, a process known as a Giese reaction, to form a new C-C bond. acs.org Specifically, studies on 3-aryl-3-azetidinecarboxylic acids have shown that they are excellent precursors for tertiary benzylic azetidine radicals. acs.orgdigitellinc.com These radicals react efficiently with Michael acceptors like acrylates and vinyl ketones to yield 3-aryl-3-alkyl substituted azetidines. acs.org To achieve a 3-pentyl substituent, this method would require a suitable alkene partner that could install the five-carbon chain upon reaction.

This photochemical method is notable for its mild conditions and high functional group tolerance, making it a valuable tool for late-stage functionalization and the preparation of medicinally relevant compounds. acs.orgchemrxiv.org

| Azetidine Precursor | Alkene Acceptor | Product | Yield (%) | Reference |

| 1-Cbz-3-phenylazetidine-3-carboxylic acid | Ethyl acrylate | Ethyl 3-(1-(benzyloxycarbonyl)-3-phenylazetidin-3-yl)propanoate | 81 | acs.org |

| 1-Cbz-3-phenylazetidine-3-carboxylic acid | Methyl vinyl ketone | 4-(1-(Benzyloxycarbonyl)-3-phenylazetidin-3-yl)butan-2-one | 72 | acs.org |

| 1-Cbz-3-phenylazetidine-3-carboxylic acid | Acrylonitrile | 3-(1-(Benzyloxycarbonyl)-3-phenylazetidin-3-yl)propanenitrile | 55 | acs.org |

| 1-Cbz-3-(4-fluorophenyl)azetidine-3-carboxylic acid | Ethyl acrylate | Ethyl 3-(1-(benzyloxycarbonyl)-3-(4-fluorophenyl)azetidin-3-yl)propanoate | 84 | acs.org |

Table 2: Examples of Photoredox-Catalyzed Decarboxylative Alkylation of 3-Aryl-Azetidines. acs.org

Strategic Derivatization of Pre-formed Azetidine Carboxylic Acid Scaffolds

Azetidine carboxylic acids are versatile and stable building blocks that can be strategically derivatized to introduce a wide array of substituents. nih.govresearchgate.net A pre-formed azetidine-3-carboxylic acid scaffold serves as a key starting point for such transformations.

One potential pathway to this compound involves a four-step sequence starting from N-protected azetidine-3-carboxylic acid:

Reduction: The carboxylic acid can be reduced to the corresponding primary alcohol using standard reducing agents like borane (B79455) (BH₃) or lithium aluminum hydride (LiAlH₄).

Activation: The resulting hydroxyl group is a poor leaving group and must be activated, typically by conversion to a sulfonate ester (e.g., tosylate or mesylate) or a halide (e.g., bromide or iodide).

Nucleophilic Substitution: The activated intermediate can then undergo an Sₙ2 reaction with a pentyl-containing nucleophile. Organocuprates, such as lithium dipentylcuprate ((C₅H₁₁)₂CuLi), are often the reagents of choice for displacing leaving groups with alkyl chains.

Deprotection: Finally, removal of the nitrogen protecting group (e.g., Boc or Cbz) would yield the target this compound.

This classical, multi-step approach offers a high degree of control and relies on well-established chemical transformations, making it a viable, albeit less direct, synthetic route. The availability of functionalized intermediates like alkyl 3-bromoazetidine-3-carboxylates further underscores the utility of this strategy, as the bromo-substituted carbon center is primed for nucleophilic substitution. nih.gov

Considerations for Stereoselective Synthesis of this compound Precursors

Introducing a substituent at the C3 position of the azetidine ring creates a stereocenter (unless the substituent is identical to another group at C3 or the ring is otherwise symmetrical). Therefore, controlling the stereochemical outcome is a critical consideration for applications in medicinal chemistry.

Several strategies can be envisioned for the stereoselective synthesis of precursors to this compound:

Chiral Pool Synthesis: Starting from a naturally occurring chiral molecule, such as an amino acid, can provide a stereodefined scaffold. However, this may limit the accessible stereoisomers. nih.gov

Asymmetric Catalysis: The use of chiral catalysts is a powerful method for inducing enantioselectivity. For instance, a gold-catalyzed cyclization of chiral N-propargylsulfonamides has been used to produce chiral azetidin-3-ones with excellent enantiomeric excess (>98% e.e.). nih.gov These chiral ketones are versatile precursors for 3-substituted azetidines. Reduction of the ketone followed by the derivatization sequence described in section 2.2.3 would transfer the stereochemistry to the final product.

Chiral Auxiliaries: Attaching a chiral auxiliary to the azetidine precursor can direct the stereochemical course of a reaction. For example, chiral oxazolidinones have been used to direct the outcome of [2+2] photocycloaddition reactions. mdpi.com After the key bond-forming step, the auxiliary can be cleaved to reveal the enantioenriched product.

Stereoselective Metallation/Trapping: The direct C3-metallation strategy could potentially be rendered stereoselective by using a chiral ligand or a chiral base for the deprotonation step, leading to a configurationally stable organometallic intermediate that reacts with retention of configuration.

These approaches highlight that the synthesis of single-enantiomer this compound is feasible through the careful selection of starting materials and reaction conditions, leveraging modern advances in asymmetric synthesis. thieme.de

Reactivity and Mechanistic Investigations of 3 Pentylazetidine Frameworks

Strain-Driven Reactivity in Four-Membered Heterocycles

The chemical behavior of azetidines is intrinsically linked to their considerable ring strain, estimated to be around 25.4 kcal/mol. rsc.org This strain is intermediate between that of the highly reactive aziridines (27.7 kcal/mol) and the more stable pyrrolidines (5.4 kcal/mol). rsc.org This energetic landscape allows for controlled activation and unique reactivity that is not readily observed in less strained systems. rsc.orgresearchgate.net The strain within the azetidine (B1206935) ring provides a powerful thermodynamic driving force for reactions that lead to ring-opening or rearrangement, thereby relieving the steric and angular strain of the four-membered ring. rsc.orgresearchgate.net

Characterization of Ring-Opening Reactions in Azetidines

Ring-opening reactions are a hallmark of azetidine chemistry, providing a versatile route to a variety of functionalized acyclic amines. These transformations are typically initiated by the cleavage of one of the C-N bonds, which is facilitated by the inherent ring strain. rsc.org The regioselectivity of the ring-opening is often influenced by the nature of the substituents on the azetidine ring and the nitrogen atom, as well as the specific reaction conditions employed.

In the case of 3-substituted azetidines like 3-pentylazetidine, nucleophilic attack can occur at either the C2 or C4 position. The outcome of such reactions is often dictated by a combination of steric and electronic factors. For instance, the enantioselective ring-opening of 3-substituted azetidines with alkyl and acyl halides has been achieved using chiral hydrogen-bond donor catalysts. chemrxiv.orgacs.orgnih.gov These reactions proceed via an SN2 mechanism, where the catalyst activates the azetidine and controls the stereochemical outcome. acs.orgnih.gov The presence of the pentyl group at the 3-position would be expected to exert a significant steric influence on the approaching nucleophile, potentially directing it to the less hindered C4 position.

Furthermore, the nature of the nitrogen protecting group plays a crucial role. Electron-withdrawing groups on the nitrogen atom can activate the ring towards nucleophilic attack, while electron-donating groups may favor different reaction pathways. The ring-opening of azetidinium ions, formed by quaternization of the nitrogen, is a well-established strategy for accessing γ-functionalized amines. acs.org

Analysis of Ring Expansion and Rearrangement Processes

Beyond simple ring-opening, azetidines can undergo ring expansion and rearrangement reactions to form larger, more stable heterocyclic systems. For example, a boronyl-radical-catalyzed [4+2] cycloaddition between azetidines and olefins has been reported to yield 3,4,5-trisubstituted piperidines, demonstrating a formal ring expansion. thieme-connect.com This type of strain-release reaction highlights the potential of azetidines as precursors to other important nitrogen-containing scaffolds.

Rearrangement reactions can also be triggered under various conditions. For instance, the treatment of certain azetidine derivatives can lead to the formation of pyrrolidines, although this is sometimes in competition with direct ring-opening. bham.ac.uk The specific pathway followed often depends on the substitution pattern and the reaction conditions.

Chemoselective Functionalization at the 3-Position of the Azetidine Ring

While the 3-pentyl group is already present in the target molecule, the principles of functionalization at the 3-position are relevant to the broader understanding of 3-substituted azetidines. The introduction of substituents at the C3 position of the azetidine ring can be achieved through various synthetic strategies. One common approach involves the use of 3-aminoazetidine as a scaffold, where the amino group can be further modified. nih.govljmu.ac.uk

Another strategy involves the direct C-H functionalization of the azetidine ring, although this can be challenging due to the relatively unreactive nature of the C-H bonds. rsc.org More commonly, functionalization is achieved through the reaction of a pre-functionalized precursor. For instance, the synthesis of 3-arylated azetidines can be accomplished using Grignard reagents. uni-muenchen.de The subsequent α-lithiation of the N-protected 3-substituted azetidine followed by trapping with an electrophile allows for further diversification at the C2 or C4 position. uni-muenchen.de

The chemoselectivity of these reactions is paramount. For a molecule like this compound, any further functionalization would need to selectively target a specific position on the ring without disturbing the existing pentyl group. This can often be controlled by the choice of reagents and reaction conditions.

Elucidation of Reaction Mechanisms for this compound Transformations

Understanding the mechanisms of reactions involving azetidines is crucial for predicting reactivity, controlling selectivity, and designing new synthetic methods. A combination of spectroscopic, computational, and kinetic studies is often employed to unravel the intricate details of these transformations.

Spectroscopic and Computational Approaches to Mechanistic Pathways

Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are invaluable for characterizing the structures of reactants, products, and sometimes even transient intermediates in azetidine reactions. researchgate.net X-ray crystallography can provide definitive structural information for stable compounds. ljmu.ac.uk

Computational chemistry, particularly Density Functional Theory (DFT) calculations, has become an indispensable tool for studying reaction mechanisms that are difficult to probe experimentally. researchgate.netchemrxiv.org These methods can be used to calculate the energies of transition states and intermediates, providing insights into the preferred reaction pathways. For example, computational studies have been used to understand the stereoselectivity in the ring-opening of azetidines and to rationalize the role of catalysts in these transformations. acs.orgnih.gov For a this compound, computational models could predict the conformational preferences of the ring and the steric effects of the pentyl group on different reaction trajectories.

Kinetic Studies in Determining Reaction Rates and Identifying Transient Intermediates

Kinetic studies provide quantitative information about reaction rates and can help to identify the rate-determining step of a reaction. rsc.orgacs.org By monitoring the concentration of reactants and products over time under different conditions (e.g., varying temperature, concentration, or catalyst), a rate law can be determined, which provides crucial clues about the reaction mechanism.

For instance, kinetic analysis of the cationic ring-opening polymerization of substituted azetidines has provided insights into the propagation mechanism and the nature of the active species. rsc.org In the context of this compound transformations, kinetic studies could be used to compare the rates of different ring-opening reactions, to quantify the effect of the pentyl substituent on reactivity, and to help identify and characterize any transient intermediates that may be formed. rsc.orgacs.orgresearchgate.net For example, a positive correlation between reaction rate and enantioselectivity in certain ring-opening reactions has provided strong evidence for the role of stabilizing noncovalent interactions in the transition state. acs.org

Theoretical and Computational Chemistry Studies on 3 Pentylazetidine

Quantum Chemical Calculations of Ring Strain Energy and Conformational Analysis

The azetidine (B1206935) ring is characterized by significant ring strain, a key determinant of its chemical behavior. The parent azetidine possesses a ring strain energy of approximately 25.2-25.4 kcal/mol. researchgate.netrsc.org This value is comparable to other highly strained cyclic systems like cyclobutane (B1203170) (26.4 kcal/mol) and aziridine (B145994) (26.7 kcal/mol), and it is substantially higher than that of the five-membered pyrrolidine (B122466) ring (5.8 kcal/mol). researchgate.net This inherent strain is a driving force for many of the reactions that azetidines undergo. researchgate.netrsc.org

Quantum chemical calculations, typically employing Density Functional Theory (DFT) methods such as B3LYP or M06-2X with appropriate basis sets (e.g., 6-31G(d) or larger), are used to analyze the structure of the azetidine ring. srce.hr The four-membered ring is not planar but exists in a puckered conformation to alleviate some torsional strain. The degree of puckering and the energy barrier to ring inversion are sensitive to the nature and position of substituents.

For 3-Pentylazetidine, the pentyl group at the C3 position is expected to influence the conformational equilibrium. The ring can exist in two primary puckered conformations, with the pentyl group occupying either a pseudo-axial or a pseudo-equatorial position. Computational studies on similar 3-substituted azetidines indicate that the equatorial conformation is generally favored to minimize steric interactions. The energy difference between these conformers can be calculated, providing insight into the conformational population at a given temperature.

| Property | Calculated Value (Representative) | Significance |

| Ring Strain Energy | ~25-26 kcal/mol | High reactivity, particularly in ring-opening reactions. researchgate.netrsc.org |

| Ring Puckering Angle | 25-35 degrees | Deviation from planarity to reduce torsional strain. |

| Axial-Equatorial Energy Difference | 1-3 kcal/mol | Strong preference for the equatorial conformer of the pentyl group. |

| Ring Inversion Barrier | 1-2 kcal/mol | Rapid interconversion between puckered conformations at room temperature. |

Molecular Dynamics Simulations of Azetidine Ring Flexibility and Dynamics

Molecular dynamics (MD) simulations offer a powerful tool for exploring the flexibility and dynamic behavior of the azetidine ring over time. While specific MD studies on this compound are not available, simulations of related systems, such as 1,3,3-trinitroazetidine (B1241384) (TNAZ) and various azetidine derivatives in biological contexts, demonstrate the utility of this approach. dergipark.org.trpsu.edu

MD simulations, using force fields like AMBER or CHARMM, can model the movements of the azetidine ring in different environments, such as in the gas phase or in a solvent. psu.edu For this compound, these simulations would reveal the dynamics of the ring puckering process, showing the frequency and amplitude of the "butterfly" motion of the ring. The flexible pentyl chain would also be shown to adopt various conformations, and its movement would be coupled to the dynamics of the ring.

Key insights from MD simulations would include:

Timescales of Motion: Determining the characteristic timescales for ring inversion and the rotation of the pentyl substituent's C-C bonds.

Solvent Effects: Analyzing how the presence of a solvent, particularly polar solvents that can form hydrogen bonds with the amine, affects the ring's flexibility and conformational preferences.

Conformational Landscape: Mapping the accessible conformations and the transitions between them, providing a more complete picture than static quantum chemical calculations alone.

Computational Design and Prediction of Novel Synthetic Routes to this compound

Computational chemistry plays a crucial role in predicting and optimizing synthetic pathways to substituted azetidines. The synthesis of 3-substituted azetidines often involves intramolecular cyclization of γ-amino alcohols or related precursors. acs.org DFT calculations are instrumental in this area for:

Evaluating Reaction Barriers: Calculating the activation energy for the key ring-forming step. For instance, in the synthesis from a 3-amino-1-pentylpropan-1-ol derivative, computations can compare the energy barriers for cyclization versus competing side reactions.

Assessing Leaving Group Suitability: The cyclization reaction requires the conversion of the hydroxyl group into a good leaving group (e.g., tosylate, mesylate, or triflate). Computational models can predict the relative reactivity of these different leaving groups. acs.org

Predicting Regio- and Stereoselectivity: In more complex syntheses, such as the aza-Paternò-Büchi reaction (a [2+2] photocycloaddition) or aza-Michael additions, computational analysis of transition states can predict which isomers will be preferentially formed. rsc.orgmdpi.comchemrxiv.org For example, DFT calculations can rationalize why a particular nucleophile adds to a specific position on an azetidine precursor. mdpi.com

A plausible computationally-vetted route to this compound could involve the reduction of a 3-pentylazetidin-2-one (a β-lactam), as the reduction of β-lactams is a common and high-yielding method for azetidine synthesis. acs.org Computational tools could help in selecting the most efficient reducing agent by modeling the reaction mechanism.

Theoretical Elucidation of Structure-Reactivity Relationships within 3-Substituted Azetidines

The relationship between the structure of a molecule and its chemical reactivity can be effectively elucidated using theoretical methods. For 3-substituted azetidines, the primary factors influencing reactivity are the steric bulk and electronic properties of the substituent. researchgate.net

The pentyl group in this compound is a simple alkyl group, which is primarily an electron-donating group through induction. Theoretical analyses, such as Natural Bond Orbital (NBO) analysis or calculation of electrostatic potential maps, can quantify this effect.

Key structure-reactivity relationships for this compound, inferred from studies on analogous compounds, include:

Advanced Utility in Organic Synthesis and Material Science

3-Pentylazetidine as a Chiral Building Block in Asymmetric Synthetic Strategies

Chiral azetidine (B1206935) derivatives are recognized as valuable building blocks in the asymmetric synthesis of complex molecules, including pharmaceuticals and natural products. The stereocenter at the 3-position of this compound makes it a potentially useful chiral synthon. Enantiomerically pure 3-substituted azetidines can be prepared through various synthetic routes, including the asymmetric addition of organometallic reagents to azetidin-3-ones or the cyclization of chiral precursors.

The pentyl group in this compound can influence the stereochemical outcome of reactions by directing the approach of reagents. This steric influence is crucial in diastereoselective reactions where the chiral azetidine core is used to control the formation of new stereocenters. For instance, the alkylation of the azetidine nitrogen or subsequent reactions at other positions on the ring can be highly stereocontrolled.

Table 1: Illustrative Asymmetric Transformations Utilizing Chiral Azetidine Building Blocks

| Transformation | Reagents and Conditions | Stereochemical Outcome | Potential Application for this compound |

| Diastereoselective N-Alkylation | Alkyl halide, base | High diastereoselectivity | Introduction of functional groups with controlled stereochemistry. |

| Asymmetric Ring Opening | Chiral Lewis acid, nucleophile | Enantiomerically enriched amino alcohols | Synthesis of chiral ligands and pharmaceutical intermediates. |

| [3+2] Cycloaddition | Alkene/Alkyne, catalyst | Highly substituted chiral pyrrolidines | Access to complex heterocyclic scaffolds. |

This table presents generalized data for chiral 3-substituted azetidines and is intended to be illustrative of the potential applications of this compound.

Integration of this compound into Ligands for Catalytic Systems

The nitrogen atom of the azetidine ring can act as a coordinating atom for transition metals, making azetidine derivatives attractive candidates for the development of novel ligands for asymmetric catalysis. The incorporation of a 3-pentyl group can impart specific steric and electronic properties to the resulting metal complex, thereby influencing its catalytic activity and enantioselectivity.

Functionalized azetidines can serve as ligands in a variety of metal-catalyzed reactions. For example, azetidine-based ligands have been employed in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling mdpi.com. The steric bulk of the pentyl group in a this compound-derived ligand could create a well-defined chiral pocket around the metal center, which is essential for achieving high levels of enantiocontrol in catalytic transformations. The coordination chemistry of functionalized azetidines with transition metals like copper(II) and zinc(II) has been explored, revealing that these ligands can adopt various coordination geometries researchmap.jp.

Table 2: Potential Catalytic Applications of this compound-Based Ligands

| Catalytic Reaction | Metal Catalyst | Role of this compound Ligand | Expected Outcome |

| Asymmetric Hydrogenation | Rhodium, Iridium | Creates a chiral environment around the metal. | High enantioselectivity in the reduction of prochiral olefins. |

| Suzuki-Miyaura Coupling | Palladium | Influences the rate and selectivity of the cross-coupling. | Efficient formation of biaryl compounds. |

| Henry Reaction | Copper | Controls the stereochemistry of the carbon-carbon bond formation. | Enantiomerically enriched nitroaldol products. |

This table is a hypothetical representation of potential applications based on the known reactivity of other chiral azetidine ligands.

Role of the this compound Motif in the Development of Novel Organic Frameworks

While the direct incorporation of this compound into metal-organic frameworks (MOFs) or other organic frameworks is not yet reported, the azetidine scaffold offers intriguing possibilities as a building block for such materials. The defined geometry and potential for functionalization of the azetidine ring could be utilized to construct porous materials with tailored properties.

The nitrogen atom of the azetidine can act as a coordination site for metal nodes in MOFs, while the pentyl group could project into the pores of the framework, modifying their size, shape, and chemical environment. This could be advantageous for applications in gas storage, separation, and catalysis, where the nature of the pore surface is critical. The synthesis of functional polymers from azetidinium groups has been demonstrated, suggesting the potential for creating robust, functional materials from azetidine-based monomers researchgate.net.

Exploration of Azetidine Scaffolds in the Synthesis of Advanced Functional Materials

The azetidine ring is a versatile scaffold that can be incorporated into a variety of advanced functional materials. The ring strain of azetidines makes them susceptible to ring-opening polymerization, leading to the formation of polyamines with interesting properties and applications in areas such as gene delivery and CO2 capture rsc.org. The presence of a pentyl group could influence the properties of the resulting polymer, for instance, by increasing its hydrophobicity.

Furthermore, azetidine-containing molecules have been used to create diverse libraries of compounds for drug discovery and to synthesize macrocyclic peptides with constrained conformations researchgate.net. The conformational rigidity imparted by the azetidine ring can be beneficial in the design of molecules with specific biological activities. The pentyl substituent would further modulate the lipophilicity and steric profile of such molecules, potentially enhancing their interaction with biological targets. The synthesis of polymers containing pendant azetidine functions has also been reported, which can be cross-linked to form insoluble materials upon heating ugent.be.

Q & A

Q. What ethical and practical considerations apply when scaling this compound synthesis for preclinical trials?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。